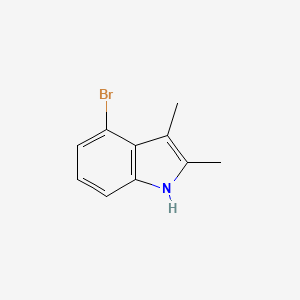

4-bromo-2,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMREMOOIKOGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 4 Bromo 2,3 Dimethyl 1h Indole Within Advanced Indole Chemistry Research

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Biology

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in biologically active compounds. sigmaaldrich.comcymitquimica.com This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is not only a fundamental component of many natural products but also a versatile building block for synthetic chemists. cymitquimica.combhu.ac.in

The indole nucleus is a structural motif found in a vast array of natural products and synthetic pharmaceuticals. iajps.comrsc.org Its prevalence is rooted in its role in fundamental biological processes; for instance, the essential amino acid tryptophan contains an indole ring. rsc.org This amino acid is a biochemical precursor to other vital compounds like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. sigmaaldrich.com

Beyond its natural occurrence, the indole scaffold is a key component in numerous synthetic drugs with a wide range of therapeutic applications, including anti-inflammatory agents like Indomethacin, and antimigraine drugs such as Sumatriptan. cymitquimica.com The inherent biological significance and synthetic tractability of the indole core have made it a continuous focus of research and development in the pharmaceutical and chemical industries. bhu.ac.inrsc.org

Substituted indoles are crucial for advancing chemical methodologies as they allow for the fine-tuning of a molecule's properties and provide handles for further synthetic transformations. rsc.org The development of novel and efficient strategies to create functionalized indoles is an area of constant interest. cymitquimica.com Classic methods like the Fischer, Bartoli, and Reissert indole syntheses provide access to a variety of substituted indoles. bhu.ac.innih.gov Modern techniques, including transition-metal-catalyzed cross-coupling and C-H activation reactions, have further expanded the toolbox for creating complex indole derivatives. cymitquimica.com These substituted indoles serve as versatile intermediates, enabling the construction of intricate molecular architectures and the exploration of new structure-activity relationships. rsc.orgbohrium.com

Strategic Importance of Halogenation and Alkylation in Indole Derivatives for Research

The strategic placement of halogen and alkyl substituents on the indole ring is a powerful tool in chemical research. These modifications significantly alter the electronic and steric properties of the indole scaffold, influencing its reactivity, synthetic accessibility, and biological activity. The compound 4-bromo-2,3-dimethyl-1H-indole is a prime example, incorporating both a halogen and alkyl groups, which endows it with specific characteristics for advanced applications.

The introduction of a halogen atom, such as bromine, onto the indole ring has a profound impact on its chemical behavior. Halogenated indoles are highly valuable building blocks in organic synthesis. The bromine atom in a compound like this compound serves as a versatile functional handle. It can be readily replaced by various nucleophiles or participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. cymitquimica.com This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecules that would be difficult to synthesize otherwise.

Furthermore, halogens modify the electronic nature of the indole ring. The electron-withdrawing inductive effect of bromine can influence the regioselectivity of subsequent electrophilic substitution reactions. bhu.ac.in

Alkyl groups, such as the methyl groups at the C2 and C3 positions of this compound, also play a critical role in defining the molecule's properties. The 2,3-dimethyl substitution pattern is a common outcome of the Fischer indole synthesis when using butan-2-one as a starting material. rsc.org

These alkyl groups influence the indole's properties in several ways:

Electronic Effects : Methyl groups are electron-donating, which increases the electron density of the indole ring system, potentially affecting its nucleophilicity and reactivity in electrophilic aromatic substitution reactions. bhu.ac.in

Steric Effects : The presence of methyl groups at the C2 and C3 positions provides steric bulk, which can direct the approach of reagents to other positions on the ring and influence the conformational preferences of the molecule.

Solubility : Alkyl substituents generally increase the lipophilicity of the molecule, affecting its solubility in organic solvents.

The combination of the bromine atom at the 4-position with the methyl groups at the 2- and 3-positions results in a unique substitution pattern. This specific arrangement of functional groups makes this compound a potentially valuable intermediate for synthesizing targeted molecules with specific structural and electronic features required for various research applications.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1360941-35-0 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.1 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | MLMREMOOIKOGOL-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Serotonin |

| Melatonin |

| Indomethacin |

| Sumatriptan |

Synthetic Methodologies for 4 Bromo 2,3 Dimethyl 1h Indole and Analogues

Retrosynthetic Analyses and Key Disconnections for the 4-Bromo-2,3-dimethyl-1H-indole Scaffold

A logical retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic approaches. The most direct approach involves the late-stage bromination of the pre-formed 2,3-dimethyl-1H-indole core. This strategy, however, presents a significant challenge in controlling the regioselectivity of the bromination reaction, as the indole (B1671886) nucleus is susceptible to electrophilic attack at multiple positions.

An alternative and often more controlled strategy involves the construction of the indole ring from a pre-brominated aniline (B41778) derivative. A key disconnection in this approach is the bond between the nitrogen atom and the C2-C3 unit of the pyrrole (B145914) ring. This leads to precursors such as a 2-bromo-6-alkynylaniline, which can undergo cyclization to form the desired 4-bromoindole (B15604) scaffold. This method offers the advantage of installing the bromine atom at the desired position early in the synthetic sequence, thus avoiding regioselectivity issues in the final steps.

Approaches to Regioselectively Brominated Indole Scaffolds

The synthesis of regioselectively brominated indoles can be broadly categorized into two main strategies: the direct bromination of an existing indole core and the cyclization of precursors already bearing a bromine atom at the desired position.

Direct Bromination Techniques for Indole Cores

Direct bromination of the indole nucleus is a common method for introducing a bromine atom. nih.govbridgew.edu However, controlling the site of bromination is a significant challenge due to the electron-rich nature of the indole ring, which can lead to a mixture of products.

Achieving regioselective bromination at the C4 position of an indole is a notable synthetic challenge. nih.gov The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, followed by C2, C5, and C6. Directing bromination to the C4 position often requires the use of specific directing groups or carefully controlled reaction conditions. acs.orgresearchgate.netresearchgate.net For instance, the presence of a bulky protecting group on the indole nitrogen can influence the regioselectivity of the bromination. acs.org Furthermore, the electronic nature of substituents on the indole ring can also play a crucial role in directing the incoming electrophile.

The choice of brominating agent is critical for controlling the regioselectivity of the reaction. While molecular bromine (Br₂) can be used, it often leads to over-bromination and a mixture of isomers. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine that is frequently employed for the bromination of indoles. nih.govbridgew.edunih.gov The reaction conditions, such as solvent and temperature, can also significantly impact the outcome of the bromination. For example, the use of NBS in a non-polar solvent at low temperatures can sometimes favor bromination at specific positions. acs.orgacs.org

| Brominating Agent | Typical Reaction Conditions | Observations |

| N-Bromosuccinimide (NBS) | Varies (e.g., THF, -78 °C to rt) | A mild and selective reagent, often used to avoid over-bromination. acs.orgacs.orgorgsyn.org The regioselectivity can be influenced by the solvent, temperature, and the presence of protecting groups. acs.orgresearchgate.net |

| Pyridinium Hydrobromide Perbromide (PHPB) | Acetic acid or other polar solvents | Can provide good yields of brominated indoles, but regioselectivity can be an issue depending on the substrate. clockss.org |

| Bromine (Br₂) in the presence of a Lewis Acid | Dichloromethane or other inert solvents | Can lead to a mixture of products, including di- and tri-brominated species. clockss.org |

| Tetrabutylammonium Tribromide (Bu₄NBr₃) | Dichloromethane or other inert solvents | A stable and easy-to-handle brominating agent that can offer good regioselectivity in some cases. rsc.org |

Cyclization Reactions Utilizing Pre-Brominated Precursors

An alternative to direct bromination is the construction of the indole ring from precursors that already contain a bromine atom at the desired position. This approach offers excellent control over the regiochemistry of the final product.

A powerful method for the synthesis of 4-bromoindoles involves the cyclization of 2-alkynyl-3-bromoanilides. rsc.orgelectronicsandbooks.comresearchgate.net This strategy typically involves a Sonogashira coupling of a 2,3-dihaloaniline with a terminal alkyne, followed by an intramolecular cyclization. The cyclization can be promoted by a base, such as sodium hydroxide, often at elevated temperatures. rsc.orgelectronicsandbooks.com This method allows for the synthesis of a wide variety of 4-bromoindoles with diverse substituents at the C2 and C3 positions, depending on the alkyne used in the coupling reaction.

| Precursor | Reagents and Conditions for Cyclization | Product |

| N-(3-Bromo-2-alkynylphenyl)amides | NaOH, DMF, reflux | 4-Bromo-1H-indoles |

| N-(2-Alkynyl-3-chlorophenyl)amides | NaOH, DMF, reflux | 4-Chloro-1H-indoles |

Application of Batcho-Leimgruber Indole Synthesis Adaptations

The Batcho-Leimgruber indole synthesis is a powerful and widely used method for constructing the indole ring system. organic-chemistry.org This two-step process begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the indole. organic-chemistry.org

This synthesis is highly adaptable for the preparation of substituted indoles, including those with halogen substituents on the benzene (B151609) ring. To synthesize a 4-bromoindole, the starting material would be a 4-bromo-2-nitrotoluene (B1266186) derivative. uni-konstanz.denih.gov The subsequent reductive cyclization of the enamine intermediate can be achieved using various reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. organic-chemistry.org A significant advantage of the Batcho-Leimgruber method is its ability to produce regioisomerically pure indoles, which is crucial for the synthesis of specific target molecules like this compound. uni-konstanz.de Microwave-assisted conditions have also been developed to accelerate this reaction. acs.org

Metal-Halogen Exchange Strategies for Positional Bromine Introduction

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, which can then be reacted with an electrophile. beilstein-journals.org This strategy is particularly useful for the regioselective functionalization of aromatic and heteroaromatic rings.

For the introduction of a bromine atom at a specific position of an already formed indole ring, a lithium-halogen exchange is commonly employed. uni-konstanz.debeilstein-journals.org This typically involves treating a bromoindole with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. This generates a lithiated indole intermediate that can be quenched with an electrophilic bromine source to introduce the bromine atom. uni-konstanz.dersc.org For instance, to synthesize this compound via this method, one could start with 2,3-dimethylindole (B146702), perform a directed lithiation at the C4 position, and then introduce the bromine. However, direct lithiation of the indole C-H bond can be challenging. A more common approach is to start with a bromoindole and use the metal-halogen exchange to introduce another functional group.

For effective metal-halogen exchange on bromoindoles, it has been found that deprotonation of the acidic indole N-H with a base like potassium hydride prior to the addition of tert-butyllithium is beneficial. uni-konstanz.de More recent protocols have utilized a combination of i-PrMgCl and n-BuLi, which allows the halogen-metal exchange to proceed under non-cryogenic conditions, even in the presence of acidic protons. rsc.org

Stereoselective Bromination Approaches in Indoline (B122111) Derivatives

An alternative strategy for introducing a bromine atom involves the stereoselective bromination of an indoline, which is a reduced form of the indole. The resulting bromoindoline can then be oxidized to the desired bromoindole. This approach is particularly relevant when control over stereochemistry is required.

While specific examples for the stereoselective bromination of 2,3-dimethylindoline (B1593380) are not extensively documented, the principles of asymmetric halogenation can be applied. nih.gov The development of enantioselective bromination of various substrates, including axially chiral compounds and other heterocyclic systems, often relies on the use of chiral catalysts. rsc.org For indolines, a conjugate addition/asymmetric protonation/aza-Prins cascade reaction has been developed for the enantioselective synthesis of fused polycyclic indolines, which tolerates halogenated indole substrates. nih.gov Furthermore, dearomative rearrangements of 3-indolyl alcohols provide a reliable method for constructing enantioenriched 2,2-disubstituted indolines, which can be a precursor for further functionalization. nih.govacs.org The challenge in this approach lies in the development of a suitable chiral catalyst or auxiliary that can effectively control the stereochemistry of the bromine addition to the indoline ring, followed by an efficient oxidation step to restore the indole aromaticity without racemization.

Strategies for Introducing Dimethyl Groups at the C2 and C3 Positions of the Indole Ring

The introduction of the 2,3-dimethyl substitution pattern can be achieved either during the formation of the indole ring or by functionalization of a pre-existing indole nucleus.

Cyclization Routes to 2,3-Disubstituted Indoles

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles, including those with substitution at the C2 and C3 positions. thieme.de The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with a ketone or an aldehyde. thieme.de To specifically synthesize 2,3-dimethylindole, the reaction is carried out between phenylhydrazine and butan-2-one (methyl ethyl ketone). orgsyn.org

To directly obtain this compound using this method, the corresponding substituted phenylhydrazine, namely (3-bromophenyl)hydrazine (B1328922), would be reacted with butan-2-one. nih.gov The mechanism proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. thieme.de A variety of Brønsted and Lewis acids can be used to catalyze this transformation. thieme.de

Post-Cyclization Alkylation Methods

Introducing methyl groups onto a pre-formed indole ring presents a significant synthetic challenge due to the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and is typically the primary site of electrophilic attack. chemicalbook.com Furthermore, the indole nitrogen can also undergo alkylation.

Direct dimethylation at both C2 and C3 is not straightforward. Selective C2-alkylation often requires pre-functionalization of the indole. For example, conversion of the indole to an indole-2-triflate allows for subsequent palladium-catalyzed coupling reactions to introduce an alkyl group at the C2 position. Direct C3-methylation has been achieved using specific catalysts such as tris(pentafluorophenyl)borane, B(C6F5)3.

A strategy to achieve 2,3-disubstitution via post-cyclization methods can involve a multi-step sequence. For instance, N-protection of 2,3-dimethylindole with a phenylsulfonyl group, followed by radical bromination of the C2 and C3 methyl groups with N-bromosuccinimide, yields a dibromide that can be used for further transformations. However, direct and selective introduction of two methyl groups at the C2 and C3 positions of an unsubstituted indole in a single step is generally not a feasible approach.

Convergent and Divergent Synthetic Routes to the this compound Framework

Convergent Routes

A convergent synthesis involves the preparation of key fragments of the target molecule in separate reaction sequences, which are then combined in the later stages of the synthesis. For this compound, two primary convergent strategies can be envisioned:

Route A: Fischer Indole Synthesis followed by Bromination. This approach would begin with the Fischer indole synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one. orgsyn.org The subsequent step would be the regioselective bromination of 2,3-dimethylindole at the C4 position. This direct bromination can be challenging due to the reactivity of the pyrrole ring. Therefore, protection of the indole nitrogen, for example with a sulfonyl group, may be necessary to direct the electrophilic bromination to the desired position on the benzene ring.

Route B: Direct Fischer Indole Synthesis. A more direct convergent approach involves the Fischer indole synthesis using (3-bromophenyl)hydrazine and butan-2-one. nih.gov This reaction directly constructs the this compound framework in a single cyclization step, making it a highly efficient route.

Divergent Routes

A divergent synthesis begins with a common core structure that is subsequently modified to produce a library of structurally related compounds. This approach is particularly valuable for structure-activity relationship studies in drug discovery.

From 4-Bromoindole: A divergent synthesis can commence with commercially available 4-bromoindole. nih.gov This common intermediate can be subjected to a variety of reactions to introduce diversity at the C2 and C3 positions. For example, after N-protection, sequential or one-pot alkylation reactions could be explored to install the dimethyl groups or other alkyl substituents.

From this compound: The target molecule itself can serve as a key intermediate in a divergent synthesis. The bromine atom at the C4 position is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig amination, allowing for the introduction of a vast array of substituents. rsc.org Additionally, the indole nitrogen can be functionalized through alkylation or acylation, further expanding the chemical space accessible from this scaffold.

Stepwise Functionalization versus One-Pot Synthesis Approaches

The decision between a stepwise or a one-pot approach for the synthesis of compounds like this compound involves a trade-off between control and efficiency.

Stepwise Synthesis

Stepwise synthesis involves the sequential execution of reactions with the isolation and purification of intermediates at each stage. This methodical approach offers a high degree of control over the reaction at each step, allowing for optimization of conditions for each transformation. For the synthesis of this compound, a plausible stepwise route is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone, followed by acid-catalyzed cyclization. For instance, 4-bromophenylhydrazine can be condensed with 3-methyl-2-butanone (B44728) to form the corresponding hydrazone, which is then cyclized to the target indole.

Another stepwise approach involves the initial construction of the 2,3-dimethylindole core, followed by bromination. The directing effects of the methyl groups on the indole ring would influence the position of bromination.

One-Pot Synthesis

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, have gained significant traction due to their increased efficiency in terms of time, resources, and waste reduction. rsc.orgnih.gov For the synthesis of substituted indoles, several one-pot methodologies have been developed.

A notable example is the one-pot, three-component Fischer indolisation–N-alkylation sequence. rsc.org While this specific example leads to N-alkylated products, the principle of combining multiple steps is key. A study comparing a one-pot Fischer indolisation–N-alkylation with its stepwise counterpart demonstrated a modest yield advantage for the one-pot approach (91% vs. 84%). rsc.org More significantly, the one-pot method drastically reduces reaction time and the consumption of consumables. rsc.org

Microwave-assisted one-pot syntheses have also proven effective. For instance, a microwave-assisted, three-component reaction for synthesizing 2,3-disubstituted indoles under Sonogashira coupling conditions has been developed. nih.gov This approach highlights the potential for rapid and efficient construction of complex indoles in a single pot.

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

| Control | High degree of control over each reaction step. | Lower control, as conditions must be compatible with multiple transformations. |

| Efficiency | Generally lower time and resource efficiency due to multiple workup and purification steps. | High time and resource efficiency. rsc.orgnih.gov |

| Overall Yield | Can be lower due to material loss during isolation of intermediates. | Often higher as it avoids losses from multiple purifications. rsc.org |

| Purification | Purification of intermediates can simplify the final purification. | Final purification can be more challenging due to the presence of multiple reagents and potential byproducts. |

| Applicability | Well-suited for complex syntheses where optimization of each step is critical. | Ideal for library synthesis and when overall efficiency is a primary concern. nih.gov |

Catalyst Systems for Indole Ring Construction (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed reactions are powerful tools for the construction of the indole nucleus, offering mild reaction conditions and a broad tolerance for various functional groups. bhu.ac.in Several palladium-catalyzed methods, such as the Heck, Suzuki, and Sonogashira couplings, have been adapted for indole synthesis.

Palladium-Catalyzed Heck Reaction

The intramolecular Heck reaction is a common strategy for indole synthesis. This typically involves the cyclization of an N-allyl- or N-vinyl-o-haloaniline. For instance, an o-bromoaniline can undergo a cascade reaction involving an initial amination with an alkenyl halide, followed by an intramolecular Heck cyclization to form the indole ring. nih.gov A study on this cascade process identified [Pd2(dba)3]/DavePhos with NaOtBu in toluene (B28343) as an optimized catalyst system for the cyclization of o-bromoanilines. nih.gov For less reactive o-chloroanilines, a catalyst system of [Pd2(dba)3]/X-Phos was found to be effective. nih.gov

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another versatile method for indole synthesis. A common approach involves the coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step. One-pot procedures combining Sonogashira coupling with subsequent cyclization are particularly efficient. nih.gov

For the synthesis of 2,3-disubstituted indoles, a one-pot method utilizing a Sonogashira coupling followed by a Cacchi reaction has been reported. nih.gov The choice of ligand is crucial for the success of these reactions. For example, in a one-pot Sonogashira/Cacchi process, X-Phos was found to be a superior ligand compared to Cy3P or Pd(t-Bu3P)2, leading to higher yields of the desired indole. acs.org

A variety of palladium sources can be employed, including Pd(OAc)2, Pd2(dba)3, and PdCl2(PPh3)2. bhu.ac.in The selection of the appropriate ligand and reaction conditions is critical to achieve high yields and selectivity.

The following table summarizes representative palladium catalyst systems used in the synthesis of indoles from haloanilines.

| Reaction Type | Starting Materials | Catalyst System (Pd Source, Ligand, Base, Solvent) | Yield | Reference |

| Heck Cascade | o-Bromoaniline, α-Bromostyrene | [Pd2(dba)3], DavePhos, NaOtBu, Toluene | Good | nih.gov |

| Heck Cascade | o-Chloroaniline, α-Bromostyrene | [Pd2(dba)3], X-Phos, NaOtBu, Toluene | Good | nih.gov |

| Sonogashira/Cacchi | N-pivaloyl-2-bromoaniline, Phenylacetylene | Pd(PhCN)2Cl2, X-Phos, Cs2CO3, DMF | 94:6 (Product:Byproduct) | acs.org |

| Sonogashira/Cacchi | N,N-dimethyl-2-iodoaniline, Phenylacetylene, Ethyl 4-iodobenzoate | PdCl2(PPh3)2, CuI, Et3N/CH3CN | High | nih.gov |

| Suzuki Coupling | o-Haloaniline, Alkenylboronic acid | Not specified | 82-86% | nsf.gov |

Chemical Reactivity and Advanced Functionalization of 4 Bromo 2,3 Dimethyl 1h Indole

Transformations at the C4-Bromine Position

The carbon-bromine bond at the C4 position is a key site for introducing molecular diversity. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various modern synthetic methodologies.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Heck, Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-bromo substituent of 4-bromo-2,3-dimethyl-1H-indole serves as an excellent electrophilic partner in these transformations.

The Suzuki coupling , which pairs an organohalide with an organoboron species, is widely used to create biaryl structures. wikipedia.orglibretexts.org This reaction is valued for the stability, low toxicity, and commercial availability of many boronic acid reagents. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. libretexts.org

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a primary method for alkene substitution. wikipedia.org

The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst under mild conditions. nih.govwikipedia.org This reaction is instrumental in synthesizing conjugated and rigid molecular structures. nih.gov A copper-free variant has been developed that proceeds efficiently at room temperature. acs.org In a study demonstrating the scope of this copper-free method, 4-bromo-1H-indole was successfully coupled, achieving an 87% yield. nih.govacs.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org Organostannanes are stable in air and moisture, but their high toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction is versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Mild conditions, low toxicity of reagents. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Forms substituted alkenes. wikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne | Forms C(sp)-C(sp²) bonds; can be copper-free. nih.govwikipedia.orgacs.org |

| Stille | Organostannane | Versatile but reagents are highly toxic. wikipedia.orgorganic-chemistry.org |

Ligand Design and Catalyst Optimization for Selective Coupling

The success and selectivity of palladium-catalyzed cross-coupling reactions are heavily dependent on the choice of catalyst and, particularly, the supporting ligands. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For Suzuki reactions involving nitrogen-rich heterocycles like indoles, specific palladium precatalysts and ligands have been developed to overcome the challenges posed by the acidic N-H group, which can inhibit the catalyst. nih.gov For instance, catalyst systems involving XPhos have shown high efficacy in the Suzuki coupling of bromoindazoles and other N-heterocycles. nih.govnih.gov The combination of Pd₂(dba)₃ and a ligand like Xantphos has been found to be crucial for certain C-N bond formations on related azaindole systems. beilstein-journals.org Optimization studies often screen various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents to achieve high yields and selectivity. beilstein-journals.orgnih.govnih.gov

In Sonogashira couplings, air-stable palladium precatalysts bearing bulky, electron-rich phosphine (B1218219) ligands such as di-tert-butylneopentylphosphine (DTBNpP) have enabled room-temperature, copper-free reactions of challenging aryl bromides. nih.gov These monoligated palladium species are highly active and exhibit excellent functional group tolerance. nih.govacs.org

Chemo- and Regioselectivity in Cross-Coupling Processes

Chemo- and regioselectivity are critical considerations when functionalizing complex molecules with multiple reactive sites. In the context of this compound, chemoselectivity refers to the preferential reaction of the C4-bromine over other potential sites, such as the N-H bond or other positions on the indole (B1671886) ring.

The reactivity of organohalides in palladium-catalyzed couplings generally follows the order R-I > R-OTf > R-Br >> R-Cl. wikipedia.org This predictable reactivity allows for selective coupling at one position in the presence of a less reactive halide elsewhere on the molecule. wikipedia.org For instance, an aryl iodide can be selectively coupled while an aryl bromide remains intact by controlling the reaction conditions. wikipedia.org

Regioselectivity concerns the specific site of reaction. For this compound, the bromine at C4 directs the cross-coupling to that position. In substrates with multiple bromine atoms at different positions, selectivity can sometimes be achieved based on the varying electronic and steric environments of the C-Br bonds. nih.govresearchgate.net Protecting the indole nitrogen can also influence the electronic properties of the ring and, consequently, the reactivity and selectivity of cross-coupling reactions at the C4-position.

Nucleophilic Substitution Reactions for Heteroatom Incorporation

The C4-bromine atom can be replaced by various nucleophiles to introduce heteroatoms such as nitrogen, oxygen, and sulfur. Palladium-catalyzed methods like the Buchwald-Hartwig amination are highly effective for forming C-N bonds by coupling aryl halides with amines. beilstein-journals.org These reactions typically employ a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base. beilstein-journals.org Similarly, C-O bonds can be formed through analogous palladium-catalyzed couplings with alcohols or phenols. beilstein-journals.org These methods provide a direct route to 4-amino-, 4-alkoxy-, and 4-aryloxy-2,3-dimethyl-1H-indole derivatives, which are valuable intermediates in medicinal chemistry.

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation is a powerful strategy for regioselective functionalization. In this approach, a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific, often adjacent, position. For indole systems, the N-H proton is the most acidic and is typically protected before attempting metalation at a carbon position. An N-protecting group can then act as a directing group for lithiation at the C2, C7, or, in some cases, the C3 position.

Alternatively, a halogen-metal exchange reaction can be employed. The C4-bromine of this compound can be swapped with a metal (e.g., lithium or magnesium) by treatment with an organolithium reagent like n-butyllithium or a Grignard reagent at low temperatures. This generates a C4-metallo-indole species, which is a potent nucleophile. This intermediate can then be "quenched" by reacting it with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups specifically at the C4 position.

Reactivity at the Indole Nitrogen (N1) and Pyrrole (B145914) Ring

While the C4-bromine is a primary site for functionalization, the indole nitrogen (N1) and the pyrrole portion of the ring also exhibit characteristic reactivity. The N-H proton is acidic and can be easily removed by a base, allowing for N-alkylation or N-arylation. Protecting the nitrogen with groups like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) is often a necessary first step before performing other transformations on the indole ring to prevent side reactions.

The pyrrole ring of indole is electron-rich and susceptible to electrophilic substitution. researchgate.net In 2,3-disubstituted indoles, electrophilic attack is generally disfavored at C2 and C3. While C3 is typically the most reactive site in unsubstituted indole, its blockage in this compound means that electrophilic substitution, if it occurs, would likely be directed to the benzene (B151609) portion of the molecule (C5, C6, or C7), influenced by the existing substituents. However, the dominant pathway for functionalization remains the transformation of the C4-bromine bond. researchgate.netfrontiersin.org

N-Functionalization (e.g., N-Alkylation, N-Acylation)

The nitrogen atom (N1) of the indole ring is a key site for functionalization, as modification at this position can significantly alter the compound's electronic properties and biological activity. N-functionalization is often a prerequisite for subsequent reactions, such as directed metallation.

N-Alkylation: The alkylation of the indole nitrogen is a fundamental transformation. Classical conditions often involve the deprotonation of the N-H bond with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org This method is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org More recent and greener approaches utilize dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), under mild conditions. google.com For 2,3-disubstituted indoles, indium-catalyzed regioselective N1-alkylation with para-quinone methides has been developed, showing high efficiency when THF is used as the solvent. acs.org Weak electron-withdrawing groups like bromine on the indole ring can sometimes negatively affect reaction yields in certain catalytic systems. mdpi.com

N-Acylation: N-acylation introduces a carbonyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in pharmaceuticals. nih.gov While acylation of indoles can sometimes occur at the electron-rich C3 position, the substitution at this position in this compound directs any such reaction to the N1 position. A highly chemoselective method for N-acylation uses stable thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govbeilstein-journals.org This approach avoids the use of sensitive and highly reactive acyl chlorides, thus offering better functional group tolerance. nih.gov

Table 1: Representative N-Functionalization Reactions for Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, Alkyl Halide, DMF | 1-Alkyl-indole | High | rsc.org |

| N-Methylation | Dimethyl Carbonate, cat. DABCO | 1-Methyl-indole | ~98% | google.com |

| N-Alkylation | p-Quinone Methide, In(OTf)₃, THF | 1-Alkyl-2,3-dimethyl-indole | 90% | acs.org |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | 1-Acyl-indole | Moderate to Good | nih.govbeilstein-journals.org |

Protecting Group Strategies for N-H Indoles

In multi-step syntheses, the protection of the indole N-H group is crucial to prevent unwanted side reactions and to direct reactivity to other positions on the indole nucleus. mdpi.org The choice of a protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Commonly employed protecting groups for the indole nitrogen include:

Arylsulfonyl derivatives: Groups like tosyl (Ts) and phenylsulfonyl (PhSO₂) are widely used. They are introduced using the corresponding sulfonyl chloride. While robust, their cleavage can require harsh conditions. mdpi.orgresearchgate.net

Carbamates: The tert-butoxycarbonyl (Boc) group is a common carbamate-type protection, though it can be labile on indoles. mdpi.orgresearchgate.net

Alkyl groups: The benzyl (Bn) group is frequently used and can be removed more easily from an indole nitrogen than from a standard amine, often using a strong Lewis acid like aluminum chloride (AlCl₃). researchgate.net

Pivaloyl group: This bulky acyl group offers the unique advantage of sterically protecting both the N1 and C2 positions of the indole. mdpi.org However, it is notoriously difficult to remove, though methods using lithium diisopropylamide (LDA) have been developed. mdpi.org

Silyl groups: Trialkylsilyl groups such as triisopropylsilyl (TIPS) are also used, but simpler groups like trimethylsilyl (TMS) are often too labile for practical use on indoles. mdpi.orgresearchgate.net

Table 2: Common Protecting Groups for the Indole N-H

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts | TsCl, Base | Strong reducing agents or base | mdpi.orgresearchgate.net |

| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Harsh (e.g., Mg/MeOH) | researchgate.net |

| tert-Butoxycarbonyl | Boc | Boc₂O, Base | Acid (e.g., TFA) | mdpi.org |

| Benzyl | Bn | BnBr, Base | Lewis Acids (AlCl₃), Hydrogenolysis | researchgate.net |

| Pivaloyl | Piv | PivCl, Base | Strong Base (e.g., LDA, alkoxides) | mdpi.org |

Tautomeric Considerations and Their Influence on Reactivity

Indole and its derivatives can exist in different tautomeric forms. For a typical N-H indole, the aromatic 1H-indole form is overwhelmingly the most stable. However, non-aromatic tautomers such as 3H-indole (indolenine) can be implicated in certain reactions.

In the case of this compound, the substitution at both the C2 and C3 positions precludes the formation of the common 3H-indole tautomer that would require a double bond at C2. The stable form is the 1H-indole. However, under specific conditions, such as coordination to a highly electrophilic metal center, the electronic structure can be perturbed. For instance, studies on the reaction of indoles with platinum(II) cations have shown that initial coordination occurs at the C2=C3 π-bond. nih.gov This intermediate can then rearrange to a more stable N-bound complex. nih.gov For 2,3-dimethyl-1H-indole, the π-complex is observable before it converts to the N-bound tautomer. nih.gov This π-coordination temporarily disrupts the aromaticity of the pyrrole ring and can influence the molecule's subsequent reactivity, potentially inhibiting C-H activation pathways by forming the stable N-ligated adduct. nih.gov Therefore, while the 1H-tautomer is dominant, the potential for the indole to act as a bidentate (π-system and N-lone pair) ligand in organometallic reactions is a key consideration for its reactivity.

Reactivity at the Dimethylated C2 and C3 Positions

Influence of Steric and Electronic Effects of Methyl Groups on Reaction Outcomes

The methyl groups at the C2 and C3 positions of this compound exert significant control over its reactivity through both steric and electronic effects.

Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density of the pyrrole ring, particularly at the C3 position (though it is already substituted). This enhanced nucleophilicity of the indole system, in general, can facilitate electrophilic substitution on the benzene ring, although the directing effects of the existing bromo and amino groups will be dominant.

Steric Effects: The steric hindrance posed by the two methyl groups is a dominant factor in the molecule's reactivity. They effectively block facial access to the pyrrole ring, preventing reactions that might otherwise occur at C2 or C3. In reactions involving the indole nitrogen, the C2-methyl group can sterically influence the transition state. For example, in certain asymmetric addition reactions to imine intermediates generated from indoles, the steric effect of a C2-methyl group was found to be crucial in determining the enantioselectivity of the product. rsc.org This steric bulk makes functionalization of the C2 and C3 positions themselves extremely challenging and directs reactions towards either the N1 position or the benzene ring.

Potential for Side-Chain Functionalization (e.g., benzylic bromination of methyl groups on aryl rings)

Functionalization of the methyl groups themselves represents an alternative strategy for elaborating the indole core. These methyl groups, being attached to a double bond (the C2=C3 bond of the indole), have reactivity analogous to allylic or benzylic positions. They are potentially susceptible to free-radical halogenation.

A standard method for such a transformation is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light. This reaction would proceed via a radical intermediate stabilized by the indole π-system. The reaction could potentially lead to mono-bromination of one of the methyl groups, forming a 2-(bromomethyl)- or 3-(bromomethyl)-indole derivative. These halogenated intermediates are valuable synthons, readily undergoing nucleophilic substitution to introduce a wide variety of functional groups. However, controlling the selectivity between the C2-methyl and C3-methyl groups, as well as preventing over-halogenation, could be challenging. The electron-rich nature of the indole ring also makes it susceptible to electrophilic attack by bromine, which could be a competing pathway.

Remote C-H Functionalization Strategies of the Indole Nucleus

While the C2 and C3 positions of indole are typically the most reactive, functionalization of the benzene ring (C4-C7) is significantly more challenging but synthetically valuable. nih.gov For this compound, the C4 position is already occupied, leaving C5, C6, and C7 as potential sites for remote C-H functionalization. Achieving site-selectivity at these positions generally requires the installation of a directing group (DG) on the indole nitrogen. nih.govresearchgate.net

Various directing groups have been developed to selectively activate specific C-H bonds:

C7-Functionalization: Installing a di-tert-butylphosphinoyl (P(O)tBu₂) group at the N1 position can direct palladium-catalyzed arylation to the C7 position. nih.govresearchgate.net A variety of other C7 functionalizations, including olefination, acylation, and alkylation, have also been achieved using this strategy. nih.gov

C6-Functionalization: The same N-P(O)tBu₂ directing group can steer C-H arylation to the C6 position when a copper catalyst is used instead of palladium. nih.govresearchgate.net

C5-Functionalization: Directing functionalization to the C5 position can be achieved by installing a pivaloyl group at the C3 position, though this is not directly applicable to the C3-methylated title compound. nih.govresearchgate.net

These strategies rely on the formation of a stable metallacyclic intermediate involving the directing group and the target C-H bond. For this compound, after N-protection with a suitable directing group, these methods could be employed to introduce new substituents at the C7 or C6 positions, providing access to highly decorated indole structures. Transition-metal-free strategies, such as boron-mediated directed C-H borylation using BBr₃, have also emerged for activating the C7 position. nih.gov

Brønsted Acid-Catalyzed Remote C6-Functionalization of 2,3-Disubstituted Indoles

The direct functionalization of the benzene ring of the indole core, particularly at remote positions, represents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole ring. However, metal-free catalytic approaches have been developed to achieve high regioselectivity. A notable method involves the Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles, such as this compound. frontiersin.orgnih.govnih.gov

This reaction employs a catalytic amount of a Brønsted acid, like p-toluenesulfonic acid (PTSA), to react 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.orgnih.gov The process selectively forms a new carbon-carbon bond at the C6 position of the indole. frontiersin.orgnih.govnih.gov This methodology is valued for its mild reaction conditions and for providing a direct and efficient route to C6-functionalized indole derivatives in good yields. frontiersin.orgnih.gov The reaction demonstrates broad substrate scope, accommodating various 2,3-disubstituted indoles. frontiersin.org Another Brønsted acid-catalyzed approach allows for the C6-functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles, leading to the construction of all-carbon quaternary centers. rsc.orgresearchgate.net

Table 1: Examples of Brønsted Acid-Catalyzed C6-Functionalization of 2,3-Disubstituted Indoles Reaction conditions typically involve a 2,3-disubstituted indole, a coupling partner (e.g., β,γ-unsaturated α-ketoester), and a catalytic amount of Brønsted acid (e.g., PTSA) at 30°C for 24 hours.

| 2,3-Disubstituted Indole | Coupling Partner | Product Yield | Reference |

| 2,3-Dimethylindole (B146702) | Ethyl 2-oxo-4-phenylbut-3-enoate | Good | frontiersin.orgnih.gov |

| Tetrahydro-1H-carbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | 71% | frontiersin.orgnih.gov |

| 2,3-Dimethylindole | 2,2-Diphenylacetonitrile | Excellent | rsc.orgresearchgate.net |

Mechanisms and Selectivity Control in Remote C-H Activation

Achieving site-selectivity in the C-H functionalization of indoles is a central challenge in synthetic chemistry. acs.orgresearchgate.net The C2 and C3 positions of the pyrrole ring are intrinsically the most reactive sites for electrophilic substitution. wikipedia.org Therefore, directing reactions to the less reactive benzene core (C4 to C7 positions) requires specific strategies. acs.orgresearchgate.netnih.gov

One of the most effective strategies is the use of directing groups (DGs). acs.orgresearchgate.net These groups are typically installed at the N1 or C3 position of the indole. They coordinate to a metal catalyst and position it in proximity to a specific C-H bond on the benzene ring, enabling its selective activation. acs.orgresearchgate.net For instance, installing a P(O)tBu2 group at the nitrogen atom can direct palladium and copper catalysts to produce C7 and C6 arylation products, respectively. acs.orgresearchgate.netnih.gov Similarly, a pivaloyl group at the C3 position can steer arylation to the C5 and C4 positions. acs.orgresearchgate.netnih.gov

Beyond directing groups, selectivity can be controlled by the choice of catalyst system and reaction conditions. nih.govnih.gov For example, catalyst-controlled methods can differentiate between C2 and C7 functionalization by modulating factors such as the steric bulk of directing groups and the electronic properties of additives. nih.gov In some cases, a catalyst can induce the translocation of a directing group, leading to functionalization at an otherwise inaccessible position. nih.govchemrxiv.org The development of these strategies provides powerful tools for the synthesis of complex indole derivatives by overcoming the inherent reactivity patterns of the indole nucleus. acs.orgresearchgate.net

Oxidation and Reduction Pathways of the Indole Core and Substituents

The electron-rich nature of the indole ring makes it susceptible to both oxidation and reduction, allowing for a wide range of chemical transformations. wikipedia.orgbhu.ac.in The outcome of these reactions can be selectively controlled by the choice of reagents and reaction conditions, targeting either the heterocyclic pyrrole ring or the carbocyclic benzene ring. bhu.ac.in

Selective Oxidation of the Indole Ring

The oxidation of indoles is a common transformation that can lead to a variety of valuable products. wikipedia.org Due to its high electron density, the pyrrole ring is typically the site of oxidation. wikipedia.orgbhu.ac.in Simple and mild oxidizing agents like N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole. wikipedia.org The oxidation of indoles can be challenging in terms of selectivity, often leading to a mixture of products. acs.org However, specialized catalytic systems have been developed to achieve high regioselectivity. For instance, an artificial mini-enzyme containing a manganese active site has been shown to catalyze the selective oxidation of indole at the C3 position to yield a 3-oxindole derivative. acs.org Another method, using sulfuric acid adsorbed on silica gel, promotes the regioselective oxidation of indoles to 2-oxindoles with a broad substrate scope. rsc.org The selective oxidation of a side chain at the C3 position can also be achieved under specific conditions. acs.org

Table 2: Reagents for Selective Oxidation of the Indole Ring

| Oxidizing Agent/System | Primary Product Type | Reference |

| N-Bromosuccinimide (NBS) | Oxindole | wikipedia.org |

| Sulfuric acid on silica gel | 2-Oxindole | rsc.org |

| Mn-Containing Artificial Mini-Enzyme | 3-Oxindole | acs.org |

| Ozone, Sodium periodate | Ring-opened products | bhu.ac.in |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Dimethyl 1h Indole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, a complete and unambiguous assignment of the molecular structure can be achieved.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural analysis of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while the coupling constants (J) between nuclei provide information about the connectivity through covalent bonds.

Analysis of Analogue Compounds:

The reported NMR data for 2,3-dimethyl-1H-indole provides a baseline for the chemical shifts of the core structure. rsc.org The introduction of a bromine atom, an electronegative and bulky substituent, at the C4 position is expected to induce significant changes in the electronic distribution and, consequently, the chemical shifts of the nearby nuclei. This effect can be observed in the spectrum of 4-bromo-3-methyl-1H-indole. rsc.org

Interactive Data Table 1: Experimental NMR Data for 2,3-Dimethyl-1H-indole rsc.org (Solvent: CDCl₃, ¹H at 500 MHz, ¹³C at 125 MHz)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 7.60 (s, 1H) | - |

| C2-CH₃ | 2.38 (s, 3H) | 11.63 |

| C3-CH₃ | 2.29 (s, 3H) | 8.60 |

| H4 / H7 | 7.55 (d, J=6.9 Hz, 1H) | 118.08 / 110.20 |

| H5 / H6 | 7.17 (m, 2H) | 121.02 / 119.14 |

| C2 | - | 129.56 |

| C3 | - | 107.20 |

| C3a | - | 130.82 |

| C7a | - | 135.32 |

Interactive Data Table 2: Experimental NMR Data for 4-Bromo-3-methyl-1H-indole rsc.org (Solvent: CDCl₃, ¹H at 500 MHz, ¹³C at 125 MHz)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 7.94 (s, 1H) | - |

| H2 | 7.03 - 6.95 (m, 1H) | 123.51 |

| C3-CH₃ | 2.57 (d, J=0.9 Hz, 3H) | 12.65 |

| H5 | 7.28 - 7.24 (m, 1H) | 122.86 |

| H6 | 7.03 - 6.95 (m, 1H) | 123.65 |

| H7 | 7.28 - 7.24 (m, 1H) | 110.52 |

| C3 | - | 113.15 |

| C3a | - | 126.33 |

| C4 | - | 114.93 |

| C7a | - | 137.71 |

Predicted NMR Data for 4-Bromo-2,3-dimethyl-1H-indole:

By combining the observations from the analogue compounds, a predictive NMR dataset for this compound can be formulated. The bromine at C4 will cause a downfield shift for H5 and C5, and also for C4 itself. The methyl groups at C2 and C3 will appear as singlets in the ¹H NMR spectrum.

Interactive Data Table 3: Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| N-H | ~7.8 - 8.0 | - | br s |

| C2-CH₃ | ~2.4 | ~12 | s |

| C3-CH₃ | ~2.3 | ~9 | s |

| H5 | ~7.3 | ~123 | d, J ≈ 8 Hz |

| H6 | ~7.1 | ~122 | t, J ≈ 8 Hz |

| H7 | ~7.2 | ~111 | d, J ≈ 8 Hz |

| C2 | - | ~130 | - |

| C3 | - | ~108 | - |

| C3a | - | ~131 | - |

| C4 | - | ~114 | - |

| C5 | - | ~123 | - |

| C6 | - | ~122 | - |

| C7 | - | ~111 | - |

| C7a | - | ~136 | - |

For complex molecules or to confirm assignments made from 1D spectra, multi-dimensional NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. For this compound, COSY would show correlations between H5, H6, and H7, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signals of H5, H6, and H7 to their corresponding carbon signals C5, C6, and C7.

The C2-CH₃ protons to C2 and C3.

The C3-CH₃ protons to C2, C3, and C3a.

The N-H proton to C2, C3a, and C7a.

H5 to C3a, C4, and C7.

H7 to C5 and C7a.

These correlations would allow for the unambiguous assembly of the entire molecular structure.

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.orgcernobioscience.com This method is particularly useful for several reasons:

Signal Enhancement: For nuclei with low natural abundance like ¹³C and ¹⁵N, enrichment can dramatically increase NMR signal intensity.

Spectral Simplification: Selective labeling can help simplify complex, overlapping spectra.

Mechanistic Studies: It is a powerful tool for tracing the path of atoms through chemical reactions or metabolic pathways. wikipedia.org

For a relatively small and rigid molecule like this compound, full structural elucidation can typically be achieved without isotopic labeling. However, if there were ambiguities in the assignment of quaternary carbons (C3a, C4, C7a), a ¹³C labeled precursor in the synthesis could be used. The labeled carbon would exhibit a significantly enhanced signal in the ¹³C NMR spectrum, confirming its position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound (C₁₀H₁₀BrN), the exact mass can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. docbrown.infoyoutube.com This results in two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Interactive Data Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₀⁷⁹BrN | [M]⁺ | 222.9997 |

| C₁₀H₁₀⁸¹BrN | [M+2]⁺ | 224.9976 |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govresearchgate.netnih.gov This provides detailed structural information and confirms the connectivity of the molecule.

While specific MS/MS data for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of indole (B1671886) alkaloids. researchgate.netresearchgate.net Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 208/210.

Loss of HBr: Cleavage of the C-Br bond could lead to a fragment at m/z 144.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the pyrrole (B145914) ring can occur, although this is more common in more complex indole derivatives.

Characteristic indole fragments: Product ions at m/z 130 and 144 are often characteristic of the indole core structure. researchgate.net

The analysis of these fragmentation pathways would provide strong confirmatory evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edulibretexts.org

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The indole ring, the N-H bond, the methyl groups, and the carbon-bromine bond each have distinct vibrational frequencies.

N-H Stretch: A prominent, sharp absorption band is anticipated in the region of 3400-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations from the benzene ring portion of the indole are expected to appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups at positions 2 and 3 will result in strong absorptions in the 2850-2975 cm⁻¹ range. docbrown.info

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bend: Bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl groups are expected in the 1375-1470 cm⁻¹ range. libretexts.orgdocbrown.info Out-of-plane bending of the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring.

C-N Stretch: The stretching vibration of the C-N bond within the indole ring is typically observed in the 1200-1350 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption band in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info

The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is characteristic of the entire molecule and serves as a definitive identifier for this compound. docbrown.info

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | Indole N-H | 3400 - 3500 |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretching | -CH₃ | 2850 - 2975 |

| C=C Aromatic Stretching | Indole Ring | 1450 - 1600 |

| Aliphatic C-H Bending | -CH₃ | 1375 - 1470 |

| C-N Stretching | Indole Ring | 1200 - 1350 |

| C-Br Stretching | Ar-Br | 500 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like indoles, this technique is particularly useful for characterizing the π-electron system of the chromophore.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π-π* electronic transitions, labeled as the ¹Lₐ and ¹Lₑ bands. nih.gov

The ¹Lₑ band is typically observed around 260-290 nm and often displays fine vibronic structure. It is generally less sensitive to solvent polarity.

The ¹Lₐ band appears at a shorter wavelength, usually in the 200-230 nm region, and is more intense. The position of this band is more sensitive to the polarity of the solvent. nih.gov

For this compound, the electronic absorption spectrum is expected to be similar to that of the parent indole chromophore but with shifts influenced by the substituents. The methyl groups are electron-donating and typically cause a small bathochromic (red) shift of the absorption maxima. The bromine atom, a halogen, can have a more complex effect due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect, which can also lead to a bathochromic shift. The absorption spectrum of N-acetyl-L-tryptophan, which also contains an indole ring, shows similarities, suggesting the indole chromophore is the dominant factor in the compound's absorption properties. researchgate.net

| Compound | Solvent | λₘₐₓ (¹Lₑ) (nm) | λₘₐₓ (¹Lₐ) (nm) |

| Indole | Cyclohexane | ~287, ~278, ~270 | ~219 |

| 2,3-Dimethyl-1H-indole | Methanol | ~285, ~293 | ~226 |

| This compound (Expected) | Methanol | Red-shifted | Red-shifted |

Note: Expected values are based on general substituent effects on the indole chromophore.

Indole derivatives are well-known for their fluorescent properties. Upon absorption of UV light, the molecule is promoted to an excited electronic state and can then relax to the ground state by emitting a photon. core.ac.uk

The fluorescence emission of indoles typically occurs at a longer wavelength than their absorption, a phenomenon known as the Stokes shift. nih.gov The emission spectrum of this compound is expected to originate from the ¹Lₐ excited state, especially in polar solvents, resulting in a broad, featureless emission band. nih.gov The position of the emission maximum is sensitive to solvent polarity, with more polar solvents causing a larger Stokes shift. core.ac.uk

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a crucial parameter for characterizing the efficiency of the fluorescence process. For many indole derivatives, the quantum yield can be significant. However, the presence of a heavy atom like bromine can decrease the quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, favoring phosphorescence or non-radiative decay over fluorescence. Therefore, the quantum yield of this compound may be lower than that of its non-brominated counterpart. nih.gov

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| Indole-3-acetic acid | 275-280 | 345-370 | ~0.3 |

| 6-Fluoroindole-3-acetic acid | 275-280 | 345-370 | >0.3 |

| Chloro- and Bromo-indole-3-acetic acids | 275-280 | Non-fluorescent | ~0 |

Data for related indole compounds illustrates general trends in fluorescence properties. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

While a specific crystal structure for this compound is not available in the cited literature, analysis of related bromo-substituted indole structures, such as 4-bromo-1H-indole-2,3-dione and 5-bromo-1H-indole-2,3-dione, reveals key structural features. researchgate.netresearchgate.net

The indole ring system is inherently planar. It is expected that in this compound, the nine atoms of the bicyclic indole core will be nearly coplanar. The substituents—the bromine atom and the two methyl groups—will lie close to this plane.

Torsion angles describe the rotation around single bonds. In the case of the indole ring itself, the endocyclic torsion angles will be close to 0°, reflecting the planarity of the ring system. The key conformational flexibility would relate to the orientation of the methyl group hydrogen atoms. In the solid state, intermolecular interactions such as hydrogen bonding (N-H···X) and π-π stacking can influence the packing of the molecules in the crystal lattice. For instance, in the crystal structure of 4-bromo-1H-indole-2,3-dione, molecules form dimers through N—H···O hydrogen bonds, and the planar rings stack with significant π–π interactions. researchgate.net A similar arrangement could be anticipated for this compound, with potential N-H···Br or N-H···π interactions.

The table below presents crystallographic data for a related compound, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, to illustrate the typical parameters obtained from an X-ray crystallographic study of a bromo-indole derivative. nih.gov

| Parameter | 2-(4-Bromo-1H-indol-3-yl)acetonitrile |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Planarity of Indole Ring | Nearly planar |

Intermolecular Interactions (e.g., N-H…O Hydrogen Bonds, Halogen Bonding, π-π Stacking Interactions)

The supramolecular architecture and crystal packing of this compound and its derivatives are significantly influenced by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state. While specific crystallographic studies on this compound are not extensively detailed in the literature, analysis of closely related bromo-indole structures provides significant insight into the governing interactions.

N-H…O Hydrogen Bonds

The indole N-H group is a potent hydrogen bond donor, playing a crucial role in the formation of molecular assemblies, particularly when a hydrogen bond acceptor is present. nih.gov In the crystal structures of related indole derivatives, such as 4-Bromo-1H-indole-2,3-dione, molecules are observed to form dimers in the solid state through N—H...O hydrogen bonds. researchgate.net This type of interaction is a recurring motif in the crystal engineering of indole-containing compounds, often leading to predictable supramolecular synthons. The strength and geometry of these bonds are fundamental to the stability of the resulting crystal lattice.

Table 1: Examples of N-H...O Hydrogen Bond Parameters in Indole Derivatives

| Compound | D—H···A | D···A (Å) | Reference |

| 4-Bromo-1H-indole-2,3-dione | N1—H1···O1 | Not Specified | researchgate.net |

Note: This table is illustrative of the types of interactions observed in related structures. D=Donor, A=Acceptor.

Halogen Bonding

The bromine atom at the C4 position of the indole ring can act as an electrophilic halogen bond donor, interacting with nucleophilic sites on adjacent molecules. mdpi.com Halogen bonding is a highly directional, non-covalent interaction that has become a valuable tool in crystal engineering. mdpi.comsemanticscholar.org Studies on various brominated heterocyclic compounds reveal several types of halogen-mediated interactions.

Table 2: Halogen Bond Parameters in Related Bromo-Heterocyclic Compounds

| Compound | Interaction Type | Distance (Å) | Angle (°) | Reference |

| 4-Bromo-1H-indole-2,3-dione | Br···O | 3.0430 (14) | Not Specified | researchgate.net |

| 4,5-dibromo-2-phenylhexahydro-3a,6-epoxyisoindol-1(4H)-one | Br(1)···Br(2) | 3.638 | C(4)−Br(1)⋯Br(2) = 169.68 | mdpi.com |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | C4—H4⋯Br1 | H···Br = 3.16 | D—H···A = 138 | nih.gov |

Note: Data is for related compounds to illustrate the nature of halogen bonding involving bromine.

π-π Stacking Interactions

The planar aromatic indole core of this compound facilitates π-π stacking interactions, which are crucial for the stabilization of its crystal structure. These interactions typically occur in a parallel-displaced or slipped-stack arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion.

In the structure of 4-Bromo-1H-indole-2,3-dione, the nine-membered rings stack along the crystallographic axis with parallel slipped π–π interactions. researchgate.net Similarly, in crystals of 1H-indole derivatives, supramolecular columns are formed through sets of slipped π–π interactions between the indole systems. nih.gov Theoretical studies on halogenated 3-methylindoles confirm that halogenation influences the stability of these stacking interactions, with the effect becoming more pronounced for heavier halogens. mdpi.com The stability of π-π stacking for halogenated indoles follows the general trend F < Cl < Br < I. mdpi.com These interactions can have significant interaction energies, with calculations for some derivatives showing energies up to -60.8 kJ mol⁻¹. nih.gov

Table 3: π-π Stacking Parameters in Related Bromo-Indole Structures

| Compound | Inter-centroid Distance (Å) | Inter-planar Distance (Å) | Slippage (Å) | Reference |

| 4-Bromo-1H-indole-2,3-dione | 3.7173 (6) | 3.3110 (8) | 1.6898 (14) | researchgate.net |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | 3.5606 (16) | Not Specified | 0.93 - 0.96 | nih.gov |

Note: This table presents data from analogous structures to exemplify the characteristics of π-π stacking.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Dimethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the electronic level. For complex organic molecules such as 4-bromo-2,3-dimethyl-1H-indole, these methods can elucidate reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for studying the electronic structure of many-body systems. irjweb.comtci-thaijo.org It is widely used for geometry optimization, where the molecule's lowest energy conformation is determined, and for analyzing its electronic properties. researchgate.net DFT methods have proven to be a reliable approach for investigating molecular structures, energies, and vibrational spectra for a range of molecules, including indole (B1671886) derivatives. researchgate.netresearchgate.net

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.net It is frequently employed for its balance of computational cost and accuracy in predicting the properties of organic molecules. researchgate.netresearchgate.net

The basis set, such as 6-31+G(d,p), defines the set of mathematical functions used to build the molecular orbitals.

6-31G : This indicates a split-valence basis set, providing flexibility for describing valence electrons.

+ : The plus sign denotes the addition of diffuse functions, which are crucial for accurately describing anions and systems with lone pairs of electrons.

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals and a more accurate description of chemical bonding.

This combination, B3LYP/6-31+G(d,p), is a robust choice for optimizing the geometry and calculating the electronic properties of heterocyclic compounds like this compound. mdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. irjweb.comresearchgate.net

HOMO : Represents the ability to donate an electron, acting as an electron donor. irjweb.comresearchgate.net

LUMO : Represents the ability to accept an electron, acting as an electron acceptor. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comresearchgate.net This energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | 5.85 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.20 | -ELUMO; energy released when an electron is added |